

"N-(5-Bromopyridin-2-YL)pivalamide" CAS number and IUPAC name

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Compound of Interest

Compound Name: *N*-(5-Bromopyridin-2-yl)pivalamide

Cat. No.: B179979

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Technical Guide: N-(5-bromopyridin-2-yl)pivalamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **N-(5-bromopyridin-2-yl)pivalamide**, a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. Due to the absence of this compound in commercial catalogs and literature databases, this document presents its predicted identification, a detailed theoretical synthesis protocol, and a proposed experimental workflow. This guide is intended to serve as a foundational resource for researchers aiming to synthesize and explore the potential applications of this novel compound.

Compound Identification

Thorough searches of chemical databases and scientific literature did not yield a registered CAS number for **N-(5-Bromopyridin-2-yl)pivalamide**. This suggests that the compound is not currently commercially available and has not been extensively documented.

- Common Name: **N-(5-Bromopyridin-2-yl)pivalamide**

- IUPAC Name: N-(5-bromopyridin-2-yl)-2,2-dimethylpropanamide
- CAS Number: Not assigned

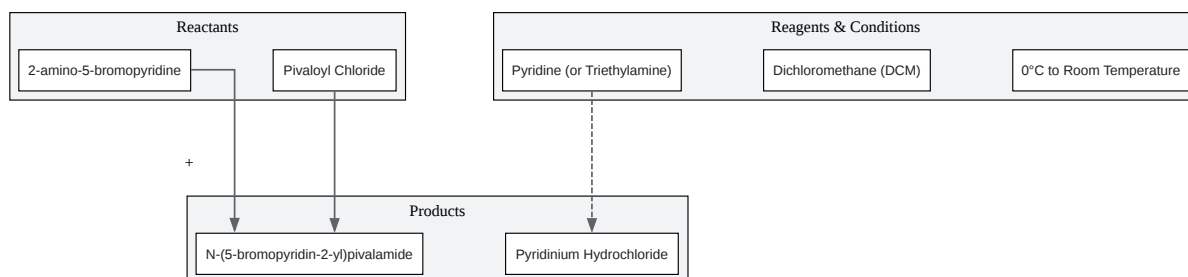
Structural Information

Feature	Description
Molecular Formula	C ₁₀ H ₁₃ BrN ₂ O
Molecular Weight	257.13 g/mol
Core Structure	Pyridine
Key Substituents	5-Bromo, 2-Pivalamido

Proposed Synthesis

The synthesis of **N-(5-bromopyridin-2-yl)pivalamide** can be theoretically achieved via a nucleophilic acyl substitution reaction. This involves the N-acylation of the commercially available starting material, 2-amino-5-bromopyridine, with pivaloyl chloride. The amino group of the pyridine ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. A non-nucleophilic base is required to neutralize the hydrochloric acid byproduct generated during the reaction.

Reaction Scheme



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Caption: Proposed synthesis of **N-(5-bromopyridin-2-yl)pivalamide**.

Materials and Reagents

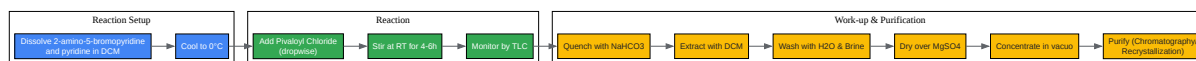
Compound	Role	Molecular Formula	Molecular Weight (g/mol)	Molar Equivalent
2-amino-5-bromopyridine	Starting Material	C ₅ H ₅ BrN ₂	173.01	1.0
Pivaloyl Chloride	Acylating Agent	C ₅ H ₉ ClO	120.58	1.1
Pyridine	Base	C ₅ H ₅ N	79.10	1.2
Dichloromethane (DCM)	Solvent	CH ₂ Cl ₂	84.93	-
Saturated NaHCO ₃	Quenching Agent	NaHCO ₃	84.01	-
Anhydrous MgSO ₄	Drying Agent	MgSO ₄	120.37	-

Detailed Experimental Protocol

This protocol is a proposed method and has not been experimentally validated. Standard laboratory safety procedures should be followed at all times.

- **Reaction Setup:** In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-amino-5-bromopyridine (1.0 eq) in anhydrous dichloromethane (DCM).
- **Addition of Base:** Add pyridine (1.2 eq) to the solution and cool the mixture to 0°C in an ice bath.
- **Acylation:** Add pivaloyl chloride (1.1 eq), diluted in a small amount of anhydrous DCM, dropwise to the stirred solution over 30 minutes.
- **Reaction Progression:** After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- **Work-up:** Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate (NaHCO_3) solution.
- **Extraction:** Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate (MgSO_4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure **N-(5-bromopyridin-2-yl)pivalamide**.

Proposed Experimental Workflow



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